

Structural Characterization of 2-Fluoro-3-hydroxyisonicotinic Acid Impurities

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 2-Fluoro-3-hydroxyisonicotinic acid |
| CAS No.: | 1227576-95-5 |
| Cat. No.: | B3092372 |

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Executive Summary: The "Fluorine Ambiguity" Challenge

In the development of 2-F-3-HINA, the primary analytical challenge is regiospecificity. Synthetic routes, particularly nucleophilic aromatic substitution (

) or Balz-Schiemann reactions, frequently generate positional isomers (e.g., 6-fluoro or 2-fluoro isomers) that possess identical mass-to-charge (

) ratios and similar fragmentation patterns.

Key Recommendation: Do not rely solely on LC-MS for release testing. A validated ^{19}F -NMR method must be used during structural elucidation to confirm the fluorine position relative to the ring nitrogen, while Mixed-Mode HPLC is superior to C18 for routine QC of this zwitterionic species.

The Impurity Landscape[1]

Before selecting an analytical method, we must define the likely impurities based on standard industrial synthesis routes (typically Halogen Exchange or Diazotization).[1]

| Impurity ID | Name | Origin | Structural Risk |
|-------------|-------------------------------------|---------------------------------|--|
| IMP-A | 2-Chloro-3-hydroxyisonicotinic acid | Starting Material (Halex route) | Genotoxic Potential: Halogenated pyridines can be reactive.[2] Distinct mass (+16/18 Da shift).[1] |
| IMP-B | 2,3-Dihydroxyisonicotinic acid | Hydrolysis Byproduct | Polarity Shift: Highly polar; elutes in void volume on C18. |
| IMP-C | 6-Fluoro-3-hydroxyisonicotinic acid | Regioisomer | Critical: Identical Mass (158). Hard to separate. |
| IMP-D | 2-Fluoro-3-methoxyisonicotinic acid | Incomplete Deprotection | Lipophilicity: Retains longer; easy to detect by LC-UV. |

Comparative Methodology: Selecting the Right Tool

We compared three primary analytical workflows. The "Performance Score" is an aggregate metric of Specificity, Sensitivity, and Throughput.[1]

Method A: UHPLC-Q-ToF-MS (Screening)

- Role: Impurity Profiling & Formula Confirmation.
- Pros: High sensitivity (<0.05%); accurate mass confirms elemental composition.[1]
- Cons: Blind to Regioisomers. The fragmentation of IMP-C and the Target (2-F-3-HINA) is nearly identical (loss of , loss of HF).

- Verdict: Essential for detection but insufficient for identification.

Method B: ¹⁹F-NMR Spectroscopy (Structural Confirmation)

- Role: The "Gold Standard" for Isomer Differentiation.
- Pros: Unambiguous ID. The coupling constant (or) changes drastically based on the fluorine's position relative to the Nitrogen and Hydroxyl group.[1]
- Cons: Low sensitivity (requires >1 mg pure isolate); low throughput.[1]
- Verdict: Mandatory for reference standard characterization.

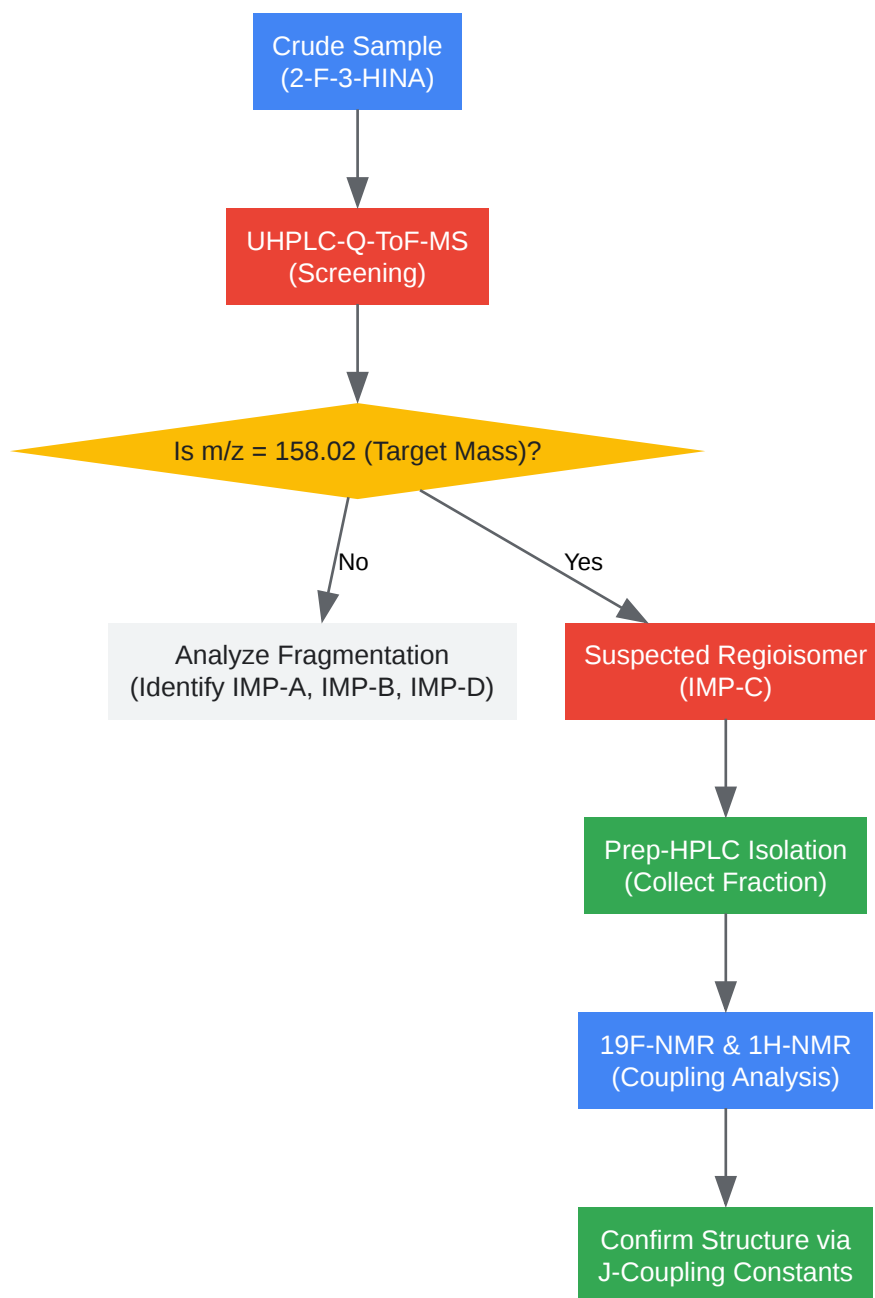
Method C: Mixed-Mode HPLC-UV (Routine QC)

- Role: Batch Release Testing.
- Pros: Superior peak shape for zwitterions.[3] Retains polar impurities (IMP-B) that C18 loses.
- Cons: Requires careful pH control.
- Verdict: The best method for routine quantification.

Detailed Experimental Protocols

Protocol 1: The "Triangulation" Workflow (Graphviz)[1]

The following diagram illustrates the decision matrix for characterizing an unknown impurity in 2-F-3-HINA.



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Figure 1: Analytical Decision Tree for characterizing impurities in fluorinated pyridine acids.

Protocol 2: ^{19}F -NMR Structural Identification

Use this protocol to distinguish the 2-Fluoro target from the 6-Fluoro impurity.

- Sample Prep: Dissolve 5 mg of isolated impurity in 0.6 mL DMSO- d_6 . (Avoid

due to solubility issues with the carboxylic acid).

- Instrument: 400 MHz (or higher) NMR.
- Acquisition:
 - Run standard

and

(proton-decoupled and coupled).
- Data Analysis (The Critical Step):
 - Target (2-Fluoro-3-hydroxy): Look for the

signal.[4] The coupling to the neighboring C3-OH proton (if visible) or C4-H is distinct. Crucially, the

coupling to the Carboxyl carbon (C4) is diagnostic.[1]
 - Impurity (6-Fluoro-3-hydroxy): The Fluorine is para to the Hydroxyl. The electronic shielding is significantly different.
 - Reference Shift: 2-F Pyridines typically resonate around -70 to -90 ppm, while 2,6-difluoro or alternative positions shift upfield.

Protocol 3: Mixed-Mode HPLC for QC

Standard C18 columns cause peak tailing for this molecule due to the interaction between the basic pyridine nitrogen and residual silanols. Use a Mixed-Mode (RP/Anion-Exchange) column.

- Column: SIELC Primesep 100 or Amaze HD (150 x 4.6 mm, 3 μ m).[1]
- Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8).
- Mobile Phase B: Acetonitrile.[5]
- Gradient: 5% B to 60% B over 20 minutes.

- Flow Rate: 1.0 mL/min.[6]
- Detection: UV @ 260 nm (Pyridine transition).
- Rationale: The mixed-mode phase retains the polar acid (IMP-B) via ion-exchange mechanisms while separating the fluorinated regioisomers (IMP-C) based on subtle hydrophobicity differences caused by the fluorine dipole vector.

Data Simulation: Expected Results

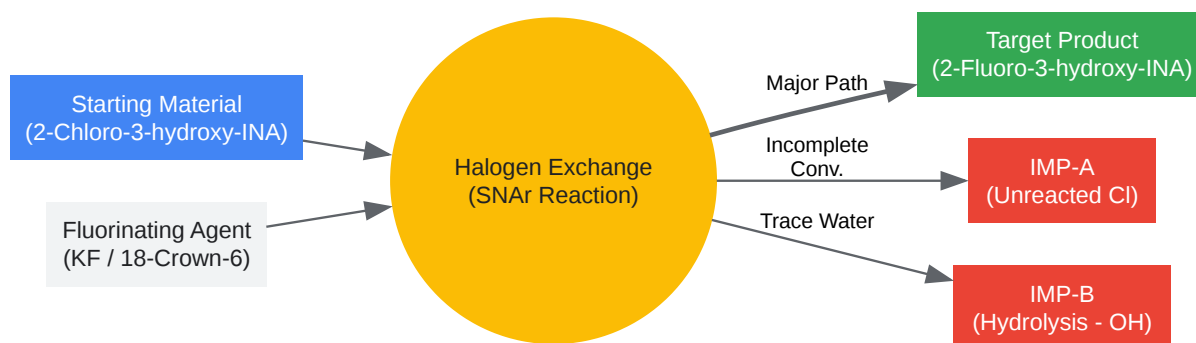
The following table summarizes the expected analytical signatures for the target and its critical impurities.

| Compound | RT (min)* | m/z (ESI-) | ¹⁹ F NMR Shift (ppm)** | Key Identification Feature |
|------------------------|-----------|------------|-----------------------------------|---|
| 2-F-3-HINA (Target) | 8.5 | 156.01 | -78.5 | coupling to H-4 is ~0-2 Hz (small). |
| IMP-A (2-Cl) | 12.1 | 171.98 | N/A | Chlorine isotope pattern (3:1 ratio). |
| IMP-B (2-OH) | 3.2 | 154.02 | N/A | Early elution (very polar); no Fluorine signal. |
| IMP-C (6-F Isomer) | 9.1 | 156.01 | -68.2 | Distinct shift; different coupling pattern. |

*Retention times based on Mixed-Mode Protocol above. **Shifts are approximate relative to in DMSO-d₆.

Impurity Formation Pathways

Understanding how these impurities form allows for process control.



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Figure 2: Origin of impurities during the Halogen Exchange (Halex) synthesis route.

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